molecular formula C26H28O8 B1248405 Varixanthone

Varixanthone

Cat. No. B1248405
M. Wt: 468.5 g/mol
InChI Key: GOKVXLNHAYUYGV-FXCLAUTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Varixanthone is a natural product found in Aspergillus stellatus with data available.

Scientific Research Applications

Anticancer Activity

Varixanthone has shown potential in cancer research. In a study by Malmstrøm et al. (2002), varixanthone displayed antimicrobial activity and was identified among other bioactive metabolites from a marine-derived strain of the fungus Emericella variecolor (Malmstrøm et al., 2002). Additionally, Pornpakakul et al. (2006) isolated varixanthone from Emericella variecolor and tested it for cytotoxic activity against various human tumor cell lines, showing moderate activities particularly against gastric, colon, and breast carcinomas (Pornpakakul et al., 2006).

Biosynthesis Pathways

Understanding the biosynthesis of varixanthone is crucial for its application in drug development. Sanchez et al. (2011) reported that a cluster of genes in Aspergillus nidulans, including a polyketide synthase gene, is required for the biosynthesis of prenyl xanthones like varixanthone (Sanchez et al., 2011).

Biological Activities

Xanthones like varixanthone have diverse biological activities, as highlighted by El‐Seedi et al. (2010). This review presents a comprehensive overview of the bioactivities of xanthones, including varixanthone, and their potential pharmacological applications (El‐Seedi et al., 2010). Additionally, Pinto et al. (2005) discuss the biological/pharmacological effects of xanthone derivatives, including varixanthone, focusing on their antitumor activity and related targets (Pinto et al., 2005).

Antifungal Activity

Varixanthone has shown potential in antifungal applications. Larcher et al. (2004) investigated the antifungal activity of xanthones, including varixanthone, against Aspergillus fumigatus, indicating its potential as a model for designing new antifungal drugs (Larcher et al., 2004).

properties

Product Name

Varixanthone

Molecular Formula

C26H28O8

Molecular Weight

468.5 g/mol

IUPAC Name

[(2S)-1-[(1R,2S)-1,11-dihydroxy-5-methyl-12-oxo-2-prop-1-en-2-yl-2,3-dihydro-1H-pyrano[3,2-a]xanthen-8-yl]-3-hydroxy-3-methylbutan-2-yl] formate

InChI

InChI=1S/C26H28O8/c1-12(2)15-10-32-24-13(3)8-17-20(21(24)22(15)29)23(30)19-16(28)7-6-14(25(19)34-17)9-18(33-11-27)26(4,5)31/h6-8,11,15,18,22,28-29,31H,1,9-10H2,2-5H3/t15-,18+,22-/m1/s1

InChI Key

GOKVXLNHAYUYGV-FXCLAUTBSA-N

Isomeric SMILES

CC1=CC2=C(C3=C1OC[C@@H]([C@H]3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)C[C@@H](C(C)(C)O)OC=O)O

Canonical SMILES

CC1=CC2=C(C3=C1OCC(C3O)C(=C)C)C(=O)C4=C(C=CC(=C4O2)CC(C(C)(C)O)OC=O)O

synonyms

vari-xanthone
varixanthone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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